![molecular formula C16H24BNO3 B1307813 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine CAS No. 852227-95-3](/img/structure/B1307813.png)
4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
Overview
Description
4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine, also known as 4-TPM, is a novel boron-containing compound with a wide range of potential applications in scientific research. It is an aromatic boron-containing heterocyclic compound with a unique structure, which has been the subject of numerous studies in recent years. 4-TPM has been found to have many biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Scientific Research Applications
Mutagenicity and Toxicokinetic Testing
A study involving 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine, identified as TTDPMD in the study, focused on its mutagenicity and toxicokinetic aspects. The research added "Day 29: DNA Damage" data for the duodenum in its comet results, providing valuable insights into the compound's toxicological profile (Masuda-Herrera et al., 2020).
Synthesis and Characterization in Chemistry
Research in this area delves into the synthesis, characterization, and structural analysis of compounds related to 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine. This includes studies on crystal structure, biological activity, and density functional theory (DFT) calculations to understand molecular structures and physicochemical properties (Mamatha S.V et al., 2019), (Huang et al., 2021).
Inhibitors of DNA-dependent Protein Kinase
A study explored the use of compounds derived from 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine in inhibiting DNA-dependent protein kinase (DNA-PK). This research is significant in understanding the pharmaceutical properties of these compounds and their potential applications in medical research (Rodríguez-Arístegui et al., 2011).
Boronated Phosphonium Salts
This research investigated boronated phosphonium salts containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-yl phenyl, among other compounds. These studies are critical in assessing the cytotoxicities and boron uptake of such compounds, offering insights into their potential biomedical applications (Morrison et al., 2010).
Detection of Hydrogen Peroxide Vapor
Research in this area focuses on the development of organic thin-film fluorescence probes using boron ester compounds related to 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine. These studies are pivotal in enhancing the sensitivity and efficiency of detecting hydrogen peroxide vapor, a critical aspect in explosive detection (Fu et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde , are often used in organic synthesis and medicinal chemistry, suggesting that the compound may interact with a variety of biological targets.
Mode of Action
Compounds containing the tetramethyl-1,3,2-dioxaborolane group are known to participate in borylation reactions . These reactions involve the transfer of a boron atom from the dioxaborolane group to another molecule, which can significantly alter the chemical properties and biological activities of the target molecule.
Biochemical Pathways
Boron-containing compounds are known to participate in various biochemical reactions, including borylation and hydroboration . These reactions can influence a wide range of biochemical pathways by modifying the structure and function of target molecules.
Result of Action
Given its potential involvement in borylation and hydroboration reactions , it is likely that the compound could induce significant changes in the structure and function of target molecules, potentially influencing a variety of biological processes.
Action Environment
The action, efficacy, and stability of 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere and at a temperature below 15°C to maintain its stability . Furthermore, the compound’s reactivity and efficacy may be influenced by factors such as pH, temperature, and the presence of other chemical species in the reaction environment.
properties
IUPAC Name |
4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)13-6-5-7-14(12-13)18-8-10-19-11-9-18/h5-7,12H,8-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJDKFFODGZRRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400621 | |
Record name | 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | |
CAS RN |
852227-95-3 | |
Record name | 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852227-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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